CP-060S Exceeds Diltiazem in Anti-Arrhythmic Potency by 10-Fold in Ischemia-Reperfusion Model
In an anesthetized rat model of reperfusion-induced arrhythmia, CP-060S exhibited a 10-fold greater potency than the pure L-type calcium channel blocker diltiazem in suppressing ventricular fibrillation and mortality. At an intravenous dose of 100 μg/kg, CP-060S reduced the incidence of ventricular fibrillation from 89% (vehicle) to 42%, and mortality from 56% to 8%. Diltiazem required doses up to 1000 μg/kg to achieve comparable protection, demonstrating that CP-060S provides a superior therapeutic window for arrhythmia suppression [1].
| Evidence Dimension | Anti-arrhythmic potency (effective dose range) |
|---|---|
| Target Compound Data | CP-060S: 30-300 μg/kg i.v. (dose-dependent suppression) |
| Comparator Or Baseline | Diltiazem: 30-1000 μg/kg i.v. |
| Quantified Difference | CP-060S is 10 times more potent than diltiazem in terms of effective dose ranges |
| Conditions | Anesthetized rat model; reperfusion-induced arrhythmia following 5-min LAD coronary artery occlusion; drugs administered 1 min before occlusion |
Why This Matters
This quantitative potency advantage informs dose selection in preclinical cardioprotection studies, reducing the compound quantity required for significant anti-arrhythmic effects.
- [1] Koga T, Fukazawa M, Suzuki Y, Akima M, Adachi Y, Tamura K, Kato T, Kuromaru O. The protective effects of CP-060S on ischaemia- and reperfusion-induced arrhythmias in anaesthetized rats. Br J Pharmacol. 1998;123(7):1409-1417. View Source
